molecular formula C20H23BrClN3O3S B296860 N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

Numéro de catalogue B296860
Poids moléculaire: 500.8 g/mol
Clé InChI: DSULIKIIHMVIMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BCT-197 and is a selective inhibitor of the chemokine receptor CXCR4.

Mécanisme D'action

BCT-197 selectively binds to the CXCR4 receptor, which is involved in cell migration and proliferation. By inhibiting the CXCR4 receptor, BCT-197 can prevent the migration and invasion of cancer cells, as well as the entry of HIV into host cells.
Biochemical and Physiological Effects:
BCT-197 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. Additionally, BCT-197 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BCT-197 in lab experiments is its selectivity for the CXCR4 receptor, which allows for targeted inhibition of cell migration and proliferation. However, one limitation of using BCT-197 is its relatively low potency compared to other CXCR4 inhibitors, which may require higher concentrations for effective inhibition.

Orientations Futures

Further research is needed to fully understand the therapeutic potential of BCT-197 in various diseases. Future studies could focus on optimizing the synthesis of BCT-197 to improve its potency and selectivity, as well as evaluating its efficacy in preclinical models of cancer and HIV. Additionally, BCT-197 could be investigated for its potential use in other diseases, such as inflammatory disorders and autoimmune diseases.

Méthodes De Synthèse

The synthesis of BCT-197 involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2-(4-(5-chloro-2-methylphenyl)-1-piperazinyl)-2-oxoethanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain BCT-197 in its pure form.

Applications De Recherche Scientifique

BCT-197 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and HIV. Studies have shown that BCT-197 can inhibit the migration and invasion of cancer cells, leading to the suppression of tumor growth. Additionally, BCT-197 has been shown to inhibit the replication of HIV in vitro, suggesting its potential as an anti-HIV agent.

Propriétés

Formule moléculaire

C20H23BrClN3O3S

Poids moléculaire

500.8 g/mol

Nom IUPAC

N-(4-bromophenyl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H23BrClN3O3S/c1-15-3-6-17(22)13-19(15)23-9-11-24(12-10-23)20(26)14-25(29(2,27)28)18-7-4-16(21)5-8-18/h3-8,13H,9-12,14H2,1-2H3

Clé InChI

DSULIKIIHMVIMM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C

SMILES canonique

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC=C(C=C3)Br)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.